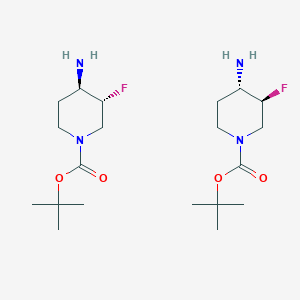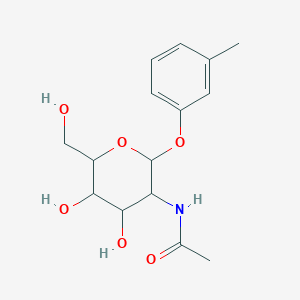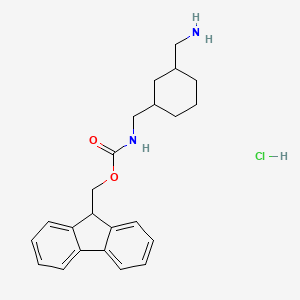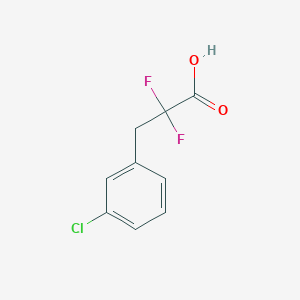
tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate; tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TRANS-4-AMINO-1-BOC-3-FLUOROPIPERIDINE, también conocido como (3R,4R)-4-amino-3-fluoro-1-piperidinecarboxilato de tert-butilo, es un compuesto químico con la fórmula molecular C10H19FN2O2 y un peso molecular de 218,27 g/mol . Este compuesto es un químico de investigación útil y se utiliza a menudo como bloque de construcción en la síntesis orgánica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de TRANS-4-AMINO-1-BOC-3-FLUOROPIPERIDINE generalmente implica la protección del grupo amino y la introducción del átomo de flúor. Un método común incluye los siguientes pasos:
Protección del grupo amino: El grupo amino se protege utilizando tert-butoxicarbonilo (BOC) para formar la amina protegida con BOC.
Introducción del átomo de flúor: El átomo de flúor se introduce a través de una reacción de sustitución nucleofílica utilizando un agente fluorante como el trifluoruro de dietilaminosulfuro (DAST).
Ciclación: El intermedio se cicla entonces para formar el anillo de piperidina.
Métodos de Producción Industrial
Los métodos de producción industrial para TRANS-4-AMINO-1-BOC-3-FLUOROPIPERIDINE son similares a la síntesis de laboratorio pero se escalan para acomodar cantidades más grandes. Estos métodos a menudo implican condiciones de reacción optimizadas para mejorar el rendimiento y la pureza, como la temperatura y la presión controladas, y el uso de reactivos de alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
TRANS-4-AMINO-1-BOC-3-FLUOROPIPERIDINE experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para eliminar el grupo protector BOC, revelando la amina libre.
Sustitución: El átomo de flúor se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LAH) o el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar para sustituir el átomo de flúor.
Principales Productos Formados
Oxidación: Derivados oxidados del anillo de piperidina.
Reducción: Derivados de amina libre.
Sustitución: Varios derivados de piperidina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
TRANS-4-AMINO-1-BOC-3-FLUOROPIPERIDINE tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Se emplea en el estudio de inhibidores enzimáticos y ligandos de receptores.
Medicina: Investigado para posibles aplicaciones terapéuticas, incluyendo como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos finos y farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de TRANS-4-AMINO-1-BOC-3-FLUOROPIPERIDINE implica su interacción con dianas moleculares específicas. El compuesto puede actuar como un inhibidor o un ligando, uniéndose a enzimas o receptores y modulando su actividad. La presencia del átomo de flúor puede aumentar la afinidad de unión y la selectividad del compuesto por sus dianas .
Comparación Con Compuestos Similares
Compuestos Similares
TRANS-4-AMINO-1-BOC-3-CHLOROPIPERIDINE: Estructura similar pero con un átomo de cloro en lugar de flúor.
TRANS-4-AMINO-1-BOC-3-BROMOPIPERIDINE: Estructura similar pero con un átomo de bromo en lugar de flúor.
TRANS-4-AMINO-1-BOC-3-IODOPIPERIDINE: Estructura similar pero con un átomo de yodo en lugar de flúor.
Singularidad
TRANS-4-AMINO-1-BOC-3-FLUOROPIPERIDINE es único debido a la presencia del átomo de flúor, que puede influir significativamente en las propiedades químicas del compuesto, como su reactividad, estabilidad y afinidad de unión. El átomo de flúor también puede aumentar la lipofilicidad del compuesto, haciéndolo más adecuado para ciertas aplicaciones biológicas .
Propiedades
Fórmula molecular |
C20H38F2N4O4 |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate;tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/2C10H19FN2O2/c2*1-10(2,3)15-9(14)13-5-4-8(12)7(11)6-13/h2*7-8H,4-6,12H2,1-3H3/t2*7-,8-/m10/s1 |
Clave InChI |
DYDFTOLAGQCTBQ-SRPOWUSQSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)N.CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)F)N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)F)N.CC(C)(C)OC(=O)N1CCC(C(C1)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dichloro-4-[3-(pyrrolidin-1-yl)propoxy]aniline](/img/structure/B12316899.png)
![1-(Diaminomethylidene)-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea](/img/structure/B12316904.png)


![2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile](/img/structure/B12316930.png)
![3-[4-[(3-Bromophenyl)methoxy]-3-iodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12316937.png)


![2-chloro-N-[phenyl(piperidin-2-yl)methyl]-3-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B12316956.png)
![6-Phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12316970.png)
![N-(tert.-Butoxycarbonyl)3-[4-(1-pyrrolyl)phenyl]-L-alanine](/img/structure/B12316978.png)
![3-[14-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one](/img/structure/B12316986.png)

![2-[4-Hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12317003.png)
